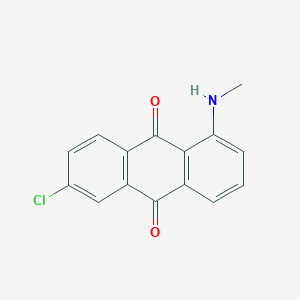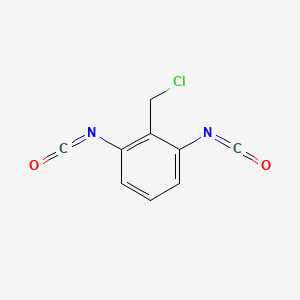
6-Chloro-1-(methylamino)anthracene-9,10-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Chloro-1-(methylamino)anthracene-9,10-dione is a derivative of anthraquinone, a class of compounds known for their diverse biological activities and industrial applications. This compound features a 9,10-dioxoanthracene core, which is common among anthraquinones . The presence of a chlorine atom and a methylamino group at specific positions on the anthracene ring system imparts unique chemical properties to this molecule.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 6-chloroanthraquinone with methylamine under controlled conditions . The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the temperature is maintained at around 60-80°C to ensure optimal yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to control reaction parameters. The purity of the final product is ensured through various purification techniques such as recrystallization and chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
6-Chloro-1-(methylamino)anthracene-9,10-dione undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various quinone derivatives.
Reduction: Reduction reactions can convert the quinone structure to hydroquinone derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can replace the chlorine atom.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields quinone derivatives, while reduction produces hydroquinone derivatives .
Wissenschaftliche Forschungsanwendungen
6-Chloro-1-(methylamino)anthracene-9,10-dione has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 6-Chloro-1-(methylamino)anthracene-9,10-dione involves its interaction with cellular targets and pathways. The compound’s quinone structure allows it to participate in redox reactions, which can generate reactive oxygen species (ROS). These ROS can induce oxidative stress in cells, leading to various biological effects . Additionally, the compound may interact with specific enzymes and proteins, modulating their activity and influencing cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Methylamino-4-bromo anthraquinone: Similar in structure but with a bromine atom instead of chlorine.
9,10-Diphenylanthracene: Lacks the chlorine and methylamino groups but shares the anthracene core.
Anthraquinone: The parent compound without any substituents.
Uniqueness
6-Chloro-1-(methylamino)anthracene-9,10-dione is unique due to the presence of both a chlorine atom and a methylamino group, which confer distinct chemical properties and reactivity. These substituents enhance its potential for various chemical reactions and biological activities compared to its analogs .
Eigenschaften
CAS-Nummer |
61100-55-8 |
|---|---|
Molekularformel |
C15H10ClNO2 |
Molekulargewicht |
271.70 g/mol |
IUPAC-Name |
6-chloro-1-(methylamino)anthracene-9,10-dione |
InChI |
InChI=1S/C15H10ClNO2/c1-17-12-4-2-3-10-13(12)15(19)9-6-5-8(16)7-11(9)14(10)18/h2-7,17H,1H3 |
InChI-Schlüssel |
RTHNQTXZZLIHLE-UHFFFAOYSA-N |
Kanonische SMILES |
CNC1=CC=CC2=C1C(=O)C3=C(C2=O)C=C(C=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![[(5-Methyl-1,3-phenylene)bis(methylene)]bis(trimethylsilane)](/img/structure/B14601733.png)
![1,3,7-Triazabicyclo[3.3.1]nonane, 5-nitro-3,7-dinitroso-](/img/structure/B14601745.png)



![1-[2-(2-Chlorophenyl)-2-(4-chlorophenyl)ethyl]-1H-imidazole](/img/structure/B14601770.png)




![Pyridine, 2-[[(2,5-dimethylphenyl)methyl]sulfinyl]-, 1-oxide](/img/structure/B14601788.png)
